![molecular formula C15H10ClN3O3S B2526620 (Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 865543-91-5](/img/structure/B2526620.png)
(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
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Overview
Description
The compound “(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide” is a chemical compound that contains a benzothiazole ring, which is a heterocyclic compound . It’s important to note that benzothiazole derivatives have been found to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using various spectroscopic techniques. For example, the structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are diverse. In one study, a series of benzothiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds were synthesized and evaluated to find novel quorum sensing inhibitors .Scientific Research Applications
Cancer Photodynamic Therapy (PDT)
The compound has been used in the development of lysosome and mitochondria dual-targeted photosensitizers for image-guided cancer photodynamic therapy (PDT) . It shows special lysosome and mitochondria dual-organelle targeting, bright near-infrared aggregation-induced emission (AIE), high singlet oxygen (1O2) quantum yield (0.442), and good biocompatibility and photostability .
Two-Photon Imaging
The compound can also be used as a two-photon imaging agent for fine observation of live cells and tissue vascular networks . After light irradiation, significant reductions in mitochondrial membrane potential (MMP), abnormal mitochondrial morphology, phagocytic vesicles, and lysosomal damage were observed, further inducing cell apoptosis and enhancing the anti-tumor activity of cancer treatment .
Antibacterial Activity
Some derivatives of the compound have shown antibacterial activity . For example, a compound bearing a 4-fluorophenyl group exhibited superior antibacterial activity .
Future Directions
Benzothiazole derivatives are of interest in various fields, including medicinal chemistry. The development of new compounds which inhibit quorum sensing without being antibiotic are currently emerging fields . Therefore, the future research directions could involve the synthesis of novel benzothiazole derivatives and evaluation of their biological activities.
properties
IUPAC Name |
N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S/c1-18-13-10(16)6-4-8-12(13)23-15(18)17-14(20)9-5-2-3-7-11(9)19(21)22/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDHFCKQXBRIFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide |
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